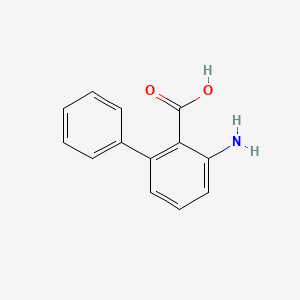

3-Aminobiphenyl-2-carboxylic acid

Description

Thematic Significance of Biphenyl (B1667301) Scaffolds in Organic and Medicinal Chemistry

Biphenyl scaffolds are considered privileged structures in drug discovery and organic synthesis. researchgate.netdoaj.org This is due to their presence in a wide array of biologically active compounds and natural products. doaj.org The biphenyl framework provides a rigid yet conformationally flexible core, allowing for the precise spatial orientation of functional groups, which is crucial for effective interaction with biological targets. researchgate.net Molecules incorporating this scaffold have demonstrated a broad spectrum of pharmacological activities, including anti-inflammatory, antihypertensive, anti-cancer, and anti-HIV properties. doaj.org The ability to functionalize the biphenyl rings at various positions allows for the fine-tuning of a molecule's properties to enhance efficacy and reduce side effects. researchgate.net

Contextual Role of Aminobiphenyl Carboxylic Acids as Key Intermediates and Modulators in Drug Design and Synthesis

Aminobiphenyl carboxylic acids, such as 3-aminobiphenyl-2-carboxylic acid, serve as critical intermediates in the synthesis of a variety of complex organic molecules. ontosight.aigoogle.com The presence of both an amino (-NH2) and a carboxylic acid (-COOH) group on the biphenyl framework provides two reactive sites for further chemical modifications. ontosight.ai This dual functionality allows for the construction of diverse molecular architectures through reactions like amidation and esterification. youtube.com

In drug design, the carboxylic acid group is particularly important. numberanalytics.comnih.gov It can enhance a drug's solubility and bioavailability and is often a key component of a molecule's pharmacophore, the part of the molecule that interacts with a biological target. numberanalytics.comnih.gov The acidic nature of the carboxylic acid allows it to form strong electrostatic interactions and hydrogen bonds, which are crucial for binding to enzymes and receptors. nih.gov While the carboxylic acid group can sometimes lead to metabolic instability or other undesirable properties, its versatility makes it a common feature in many marketed drugs. nih.govnih.gov The amino group also plays a significant role, often serving as a key part of the three-dimensional structure required for optimal binding to a target. wiley-vch.de

For instance, 3'-amino-2'-hydroxybiphenyl-3-carboxylic acid, a related compound, is a key intermediate in the synthesis of Eltrombopag, a drug used to treat thrombocytopenia. google.comhsppharma.comgoogle.com This highlights the practical importance of aminobiphenyl carboxylic acids in the development of new medicines. The ability to synthesize and modify these compounds is therefore of great interest to medicinal chemists. google.com

Structure

2D Structure

3D Structure

Properties

CAS No. |

4432-98-8 |

|---|---|

Molecular Formula |

C13H11NO2 |

Molecular Weight |

213.23 g/mol |

IUPAC Name |

2-amino-6-phenylbenzoic acid |

InChI |

InChI=1S/C13H11NO2/c14-11-8-4-7-10(12(11)13(15)16)9-5-2-1-3-6-9/h1-8H,14H2,(H,15,16) |

InChI Key |

LKIOVYMETOAPEN-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(C(=CC=C2)N)C(=O)O |

Origin of Product |

United States |

Advanced Synthetic Methodologies and Mechanistic Investigations of 3 Aminobiphenyl 2 Carboxylic Acid

Cutting-Edge Synthetic Approaches to 3-Aminobiphenyl-2-carboxylic Acid and its Analogs

The efficient assembly of the this compound scaffold requires sophisticated synthetic strategies. Researchers have moved beyond classical methods to employ catalytic systems and novel reaction pathways that offer greater control, efficiency, and access to structural diversity.

Enantioselective Synthesis via Chiral Resolution and Asymmetric Catalysis

Achiral this compound possesses a biphenyl (B1667301) axis which, if appropriately substituted at the ortho positions, can exhibit atropisomerism, a form of axial chirality. The synthesis of single enantiomers is crucial for applications in pharmaceutical development and as chiral ligands.

Chiral Resolution is a classical yet effective method for separating enantiomers. This technique can be applied to a racemic mixture of this compound or its derivatives. The process typically involves the formation of diastereomeric salts by reacting the racemic carboxylic acid with a single enantiomer of a chiral base (a resolving agent). These diastereomeric salts, having different physical properties, can then be separated by fractional crystallization. Subsequent acidification of the separated salts liberates the individual enantiomers of the target acid.

Asymmetric Catalysis offers a more elegant and atom-economical approach to generating enantiomerically enriched products directly. rsc.org While specific examples for this compound are not extensively documented, established organocatalytic and transition-metal-catalyzed methods for synthesizing chiral amino acids and biaryls are highly relevant. rsc.orgnih.gov For instance, asymmetric hydrogenation or amination of a suitable prochiral precursor could establish the stereocenter. More advanced strategies involve the asymmetric cross-coupling to form the chiral biphenyl axis itself, using a chiral ligand on the metal catalyst to control the stereochemical outcome. Biocatalytic methods, using engineered enzymes like myoglobin (B1173299) variants, have also emerged for asymmetric carbene N-H insertion to create chiral amines, a strategy that could be adapted for this scaffold. rochester.edu

| Method | Principle | Key Components | Potential Application |

| Chiral Resolution | Separation of enantiomers from a racemic mixture via diastereomer formation. | Racemic carboxylic acid, Chiral resolving agent (e.g., chiral amine). | Separation of racemic this compound. |

| Asymmetric Catalysis | Direct synthesis of one enantiomer using a chiral catalyst. | Prochiral substrate, Chiral catalyst (e.g., Transition metal with chiral ligand, Organocatalyst). | Enantioselective C-N or C-C bond formation to build the chiral scaffold. |

| Biocatalysis | Use of enzymes to catalyze stereoselective reactions. | Engineered enzymes (e.g., lipases, myoglobin variants), Substrate. | Enantioselective synthesis of chiral amine precursors. rochester.edu |

Transition Metal-Catalyzed Biphenyl Coupling Reactions

The formation of the central carbon-carbon bond between the two phenyl rings is the key step in synthesizing the biphenyl scaffold. Transition metal catalysis, particularly with palladium, is the dominant approach for this transformation.

The Suzuki-Miyaura coupling is one of the most powerful and widely used methods for forming C-C bonds, reacting an organoboron species with an organic halide or triflate. snnu.edu.cnkochi-tech.ac.jp This reaction is highly effective for synthesizing biphenyl carboxylic acids. researchgate.net A common strategy involves coupling an aminophenyl halide with a carboxyphenylboronic acid, or vice-versa.

For example, a reported synthesis of a related compound, 3'-amino-2'-hydroxy-[1,1'-biphenyl]-3-carboxylic acid, utilizes a Suzuki coupling between a protected 2-bromo-6-nitrophenol (B84729) derivative and 3-carboxyphenylboronic acid. google.com The reaction is catalyzed by a palladium complex, such as [1,1'-bis(diphenylphosphino)ferrocene]palladium(II) dichloride, in the presence of a base. google.com Subsequent reduction of the nitro group and deprotection yields the final product. The choice of catalyst, ligand, base, and solvent is critical for achieving high yields. google.comchemicalbook.com Water-soluble fullerene-supported palladium nanocatalysts have also been developed for green synthesis of biphenyl carboxylic acids in aqueous media. researchgate.net

Table of Suzuki-Miyaura Reaction Conditions for Biphenyl Synthesis

| Aryl Halide/Triflate | Boronic Acid/Ester | Pd Catalyst | Base | Solvent | Yield | Reference |

|---|---|---|---|---|---|---|

| 2-Benzyloxy-1-bromo-3-nitrobenzene | 3-Carboxyphenylboronic acid | [PdCl₂(dppf)] | K₂CO₃ | Toluene/Ethanol/H₂O | >95% | google.com |

| 3-Chloroaniline | Phenylboronic acid | Ad₂BuP-G2 | K₂CO₃ | DMF | - | chemicalbook.com |

| 4-Bromobenzoyl chloride | Phenylboronic acid | Pd₂(dba)₃ | K₂CO₃ | Toluene | - | mdpi.com |

The Hiyama coupling presents an alternative to the Suzuki reaction, utilizing an organosilane as the coupling partner for an organic halide. wikipedia.orgnumberanalytics.com This method is catalyzed by palladium and requires activation of the organosilane, typically with a fluoride (B91410) source like tetrabutylammonium (B224687) fluoride (TBAF). wikipedia.orgorganic-chemistry.org The use of organosilanes can be advantageous due to their stability, low toxicity, and ease of handling. organic-chemistry.org

The mechanism involves oxidative addition of the aryl halide to the Pd(0) catalyst, followed by transmetalation with the activated organosilane, and concludes with reductive elimination to form the biphenyl product. wikipedia.org While less common than the Suzuki coupling, primarily due to the broad commercial availability of boronic acids, the Hiyama coupling offers a comparable scope and is a valuable tool for C-C bond formation. organic-chemistry.org Fluoride-free protocols and the use of more reactive organosilanols (the Hiyama-Denmark coupling) have expanded its utility. organic-chemistry.org

Comparison of Suzuki-Miyaura and Hiyama Coupling

| Feature | Suzuki-Miyaura Coupling | Hiyama Coupling |

|---|---|---|

| Organometallic Reagent | Organoboron (e.g., boronic acid) | Organosilane |

| Catalyst | Palladium | Palladium or Nickel numberanalytics.com |

| Activator | Base (e.g., K₂CO₃, Cs₂CO₃) | Fluoride source (e.g., TBAF) or Base organic-chemistry.org |

| Byproducts | Boron-based salts | Silicates |

| Advantages | Wide availability of reagents, well-established | Stable, low-toxicity reagents organic-chemistry.org |

Decarboxylative cross-coupling has emerged as a novel strategy that uses readily available and stable carboxylic acids as coupling partners, releasing carbon dioxide as the only byproduct. nih.govwikipedia.org This approach avoids the need to pre-form organometallic reagents like organoborons or organosilanes. wikipedia.org

In the context of synthesizing the target molecule, this reaction could be envisioned in two ways. First, a pre-formed aminobiphenyl carboxylic acid could act as a precatalyst or ligand in other reactions. More directly for the synthesis, a decarboxylative coupling could form the biphenyl C-C bond. For instance, an aminobenzoic acid could be coupled with an aryl halide. The mechanism often involves a metal catalyst (such as palladium or copper) that facilitates the decarboxylation of the benzoic acid to form an aryl-metal intermediate, which then couples with the aryl halide. wikipedia.org Synergistic photoredox and copper catalysis has also been employed to couple carboxylic acids with nitrogen nucleophiles to form C-N bonds, a method that could be relevant for introducing the amino group in a late-stage functionalization. princeton.edu

Multicomponent Reaction (MCR) Strategies for Scaffold Assembly

Multicomponent reactions (MCRs) are highly efficient processes in which three or more reactants combine in a single operation to form a product that incorporates substantial portions of all the starting materials. nih.gov This strategy offers significant advantages in terms of atom economy, step efficiency, and the rapid generation of molecular complexity.

While a specific MCR for the direct synthesis of this compound is not prominently described, known MCRs could be adapted to build the core structure or key precursors. For example, reactions like the Asinger or Ugi reactions are powerful tools for creating amino acid derivatives. nih.gov A hypothetical MCR approach could involve the convergent assembly of the substituted aniline (B41778) and the carboxylic acid functionalities onto a pre-existing biphenyl scaffold or, more ambitiously, an MCR that constructs one of the aromatic rings with the required substituents in place. For instance, three-component reactions are known to produce highly substituted aminothiophenes and other heterocycles, demonstrating the potential for MCRs to assemble complex aromatic systems. beilstein-journals.orgresearchgate.net

Intramolecular Annulation and C-H Activation for Biphenyl-Derived Heterocycles

The strategic positioning of the amino and carboxylic acid functionalities on the biphenyl scaffold of this compound makes it a valuable precursor for the synthesis of complex heterocyclic systems. Methodologies involving intramolecular annulation and C-H activation are particularly powerful in this context, enabling the construction of fused ring systems with high atom economy.

Intramolecular annulation reactions can be designed to form new rings by leveraging the reactivity of the existing functional groups. For instance, the amino group can act as a nucleophile, attacking an electrophilically activated carboxylic acid derivative, leading to the formation of a lactam. Alternatively, under different conditions, the amino group can participate in cyclization reactions with other parts of the biphenyl system, potentially facilitated by transition metal catalysts.

Transition metal-catalyzed C-H activation has emerged as a transformative tool in organic synthesis, allowing for the direct functionalization of otherwise inert C-H bonds. acs.org In the context of biphenyl derivatives, this approach can be utilized to forge new carbon-carbon or carbon-heteroatom bonds, leading to the formation of polycyclic aromatic compounds. For example, rhodium-catalyzed C-H/N-O annulation has been successfully employed for the one-pot synthesis of isoquinolines from aryl ketones and internal alkynes, using hydroxylamine-O-sulfonic acid as a redox-neutral directing group. hbni.ac.in This type of methodology could potentially be adapted for this compound, where the amino or a derivative thereof could direct the C-H activation at a specific position on the biphenyl core, followed by annulation to construct novel heterocyclic frameworks.

The synthesis of fused N-heterocycles through intramolecular cyclization of purines and benzimidazoles highlights the potential for creating medium and large rings via tandem C-H activation. rsc.org While not directly involving this compound, these studies provide a conceptual framework for its application in similar transformations. The presence of both a nucleophilic amino group and a carboxylic acid offers multiple avenues for directed C-H activation and subsequent cyclization. For example, the carboxylic acid could be used as a directing group to facilitate C-H activation at an ortho position, followed by intramolecular reaction with the amino group or a derivative.

Table 1: Potential Heterocyclic Scaffolds from this compound via Intramolecular Annulation and C-H Activation

| Starting Material | Reaction Type | Potential Heterocyclic Product | Catalyst/Reagent Example |

|---|---|---|---|

| This compound | Intramolecular Amidation | Dibenz[c,e]azepin-7-one derivative | Activating agent for carboxylic acid |

| This compound derivative | Directed C-H Activation/Annulation | Phenanthridine derivative | Rh(III) or Pd(II) catalyst |

| This compound | Tandem C-H Activation/Cyclization | Fused polycyclic N-heterocycle | Transition metal catalyst |

Exploration of Chemical Reactivity and Transformation Pathways

Functional Group Interconversions: Esterification and Amide Bond Formation

The amino and carboxylic acid groups of this compound are amenable to a variety of functional group interconversions, most notably esterification and amide bond formation. These reactions are fundamental in modifying the compound's properties and for its incorporation into larger molecular architectures.

Esterification of the carboxylic acid group can be achieved through several standard methods. The Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, is a common approach. libretexts.org Given that the starting material contains a basic amino group, it is likely that the amino group will be protonated under these conditions, which may influence the reaction rate and solubility. Alternatively, the carboxylic acid can be converted to a more reactive acyl chloride using reagents like thionyl chloride (SOCl₂), followed by reaction with an alcohol. libretexts.org This two-step process avoids the harsh acidic conditions of Fischer esterification. Another mild method involves the use of coupling agents, such as dicyclohexylcarbodiimide (B1669883) (DCC), which activate the carboxylic acid for nucleophilic attack by an alcohol. libretexts.org

Amide bond formation is another key transformation. Direct reaction of this compound with an amine at high temperatures can lead to the formation of an amide, though this method can be harsh. libretexts.org A more controlled approach involves the activation of the carboxylic acid, similar to esterification. The use of coupling reagents like DCC or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in the presence of an amine is a widely employed strategy for amide bond formation. nih.gov This method is generally high-yielding and proceeds under mild conditions. It is also possible to first convert the carboxylic acid to an ester and then react the ester with an amine to form the amide. khanacademy.org

Table 2: Common Reagents for Esterification and Amide Bond Formation

| Transformation | Reagent/Method | Byproducts | Conditions |

|---|---|---|---|

| Esterification | Fischer Esterification (Alcohol, H⁺) | Water | Reversible, often requires excess alcohol |

| Esterification | Acyl Chloride (SOCl₂, then Alcohol) | SO₂, HCl | Two steps, generally high-yielding |

| Esterification | Coupling Agent (DCC, Alcohol) | Dicyclohexylurea (DCU) | Mild conditions |

| Amide Bond Formation | Direct Thermal Condensation (Amine, Heat) | Water | High temperatures required |

| Amide Bond Formation | Coupling Agent (HATU, Amine) | Tetramethylurea, H₂O | Mild, high-yielding |

| Amide Bond Formation | From Ester (Ester, Amine) | Alcohol | Two steps from the carboxylic acid |

Electrophilic Substitution Reactions on the Biphenyl Core

The biphenyl core of this compound is susceptible to electrophilic substitution reactions, such as nitration, halogenation, and acylation. The regiochemical outcome of these reactions is dictated by the directing effects of the existing substituents: the amino group (-NH₂) and the carboxylic acid group (-COOH).

The amino group is a powerful activating group and an ortho-, para-director. Conversely, the carboxylic acid group is a deactivating group and a meta-director. In this compound, the two rings of the biphenyl system will exhibit different reactivities.

The ring bearing the amino group (the 3'-aminophenyl group) will be significantly more activated towards electrophilic attack than the ring bearing the carboxylic acid. Therefore, electrophilic substitution is expected to occur predominantly on the aminophenyl ring. The amino group will direct incoming electrophiles to the positions ortho and para to it. The para position (6'-position) is sterically unhindered. The ortho positions (2'- and 4'-positions) are also potential sites for substitution.

The ring bearing the carboxylic acid group (the 2-carboxyphenyl group) is deactivated. The carboxylic acid group directs incoming electrophiles to the meta positions (positions 4 and 6). However, due to the strong activation of the other ring, substitution on this ring is less likely unless harsh reaction conditions are employed or the more reactive sites on the other ring are blocked.

For example, in a nitration reaction using a mixture of nitric acid and sulfuric acid, the nitro group (-NO₂) would be expected to add primarily to the aminophenyl ring at the positions ortho and para to the amino group. The general mechanism for electrophilic aromatic substitution involves the attack of the electron-rich aromatic ring on the electrophile to form a resonance-stabilized carbocation intermediate (the sigma complex or arenium ion), followed by deprotonation to restore aromaticity. youtube.com

Mechanistic Aspects of Palladium-Catalyzed Decarboxylation

Palladium-catalyzed decarboxylation is a powerful method for the formation of carbon-carbon and carbon-heteroatom bonds, using carboxylic acids as readily available starting materials. While specific studies on the palladium-catalyzed decarboxylation of this compound are not prevalent, the general mechanistic principles can be inferred from studies on related substrates.

One proposed mechanism for the decarboxylation of carboxylic acids on a carbon-supported palladium catalyst suggests that the active phase is a palladium hydride (α-PdHₓ). osti.gov The reaction is thought to proceed through the following key steps:

α-C-H Bond Dissociation: The carboxylic acid adsorbs onto the palladium surface and undergoes dissociation of the α-C-H bond, forming an intermediate species.

C-COO Scission: This is followed by the cleavage of the bond between the carbon skeleton and the carboxyl group.

Hydrogenation: The resulting organic fragment then reacts with two sorbed hydrogen atoms to yield the final product.

This mechanism highlights the importance of palladium hydride in the catalytic cycle. In the case of this compound, the "α-C-H" bond would be the C-H bond at the 2-position of the biphenyl ring, which is not a typical α-C-H bond of an aliphatic carboxylic acid.

An alternative and more likely pathway for aromatic carboxylic acids involves oxidative addition of the C-COOH bond to a low-valent palladium center, followed by decarboxylation. A plausible catalytic cycle for a decarboxylative coupling reaction is as follows:

Oxidative Addition: A Pd(0) species undergoes oxidative addition to the C-COOH bond of the aromatic carboxylic acid, although this is less common. More frequently, the reaction is a decarboxylative coupling.

Decarboxylation: In a decarboxylative coupling, a palladium(II) salt can facilitate the decarboxylation of the carboxylic acid to form an organopalladium intermediate. For example, in the presence of an oxidant, a Pd(II) species can react with the carboxylate to form a Pd(II)-carboxylate complex, which then undergoes decarboxylation to yield an aryl-Pd(II) species.

Further Reaction: This aryl-Pd(II) intermediate can then participate in various coupling reactions, such as Heck-type reactions, Suzuki couplings, or reductive elimination to yield the final product.

The presence of the amino group in this compound could influence the catalytic cycle by coordinating to the palladium center.

Aryl Amination Reaction Mechanisms Catalyzed by Aminobiphenyl Palladacycles

The structure of this compound is closely related to the ligands used to form highly active palladacycle precatalysts for cross-coupling reactions, particularly the Buchwald-Hartwig amination. acs.org Understanding the mechanism of these catalysts provides insight into the potential reactivity of the target molecule itself if it were to form a palladacycle.

2-Aminobiphenyl (B1664054) palladacycles are known to be excellent precatalysts for Pd-catalyzed aryl amination. acs.org A detailed study combining computational and experimental methods on a cationic 2-aminobiphenyl palladacycle supported by a terphenyl phosphine (B1218219) ligand has elucidated the catalytic cycle. nih.gov

The key steps in the aryl amination reaction catalyzed by such a palladacycle are:

Precatalyst Activation: The palladacycle is reduced to the active monoligated Pd(0) species. This involves the deprotonation of the amino group of the aminobiphenyl ligand in the presence of a base, followed by reductive elimination of NH-carbazole. acs.org

Oxidative Addition: The active LPd(0) catalyst reacts with the aryl halide (Ar-X) in an oxidative addition step to form a Pd(II) intermediate, [LPd(Ar)(X)].

Ligand Exchange/Amine Coordination and Deprotonation: The amine nucleophile coordinates to the Pd(II) center, and subsequent deprotonation by a base forms a palladium-amido complex, [LPd(Ar)(NR₂)].

Reductive Elimination: The final step is the reductive elimination from the palladium-amido complex, which forms the desired C-N bond of the arylamine product and regenerates the active LPd(0) catalyst.

A significant finding from mechanistic studies is the role of the NH-carbazole byproduct, which is liberated during the activation of the precatalyst. nih.gov This NH-carbazole can react with the Pd(II) oxidative addition intermediate to form a stable aryl carbazolyl Pd(II) complex. This complex acts as a catalyst resting state, which can moderate the concentration of the active LPd(0) species and minimize catalyst decomposition. acs.org

Table 3: Key Intermediates in Aryl Amination Catalyzed by a 2-Aminobiphenyl Palladacycle

| Intermediate | Palladium Oxidation State | Role in Catalytic Cycle |

|---|---|---|

| 2-Aminobiphenyl Palladacycle | +2 | Precatalyst |

| LPd(0) | 0 | Active Catalyst |

| [LPd(Ar)(X)] | +2 | Oxidative Addition Product |

| [LPd(Ar)(NR₂)] | +2 | Palladium-Amido Complex |

| Aryl Carbazolyl Pd(II) Complex | +2 | Catalyst Resting State |

Comprehensive Spectroscopic Characterization and Computational Analysis of 3 Aminobiphenyl 2 Carboxylic Acid

In-Depth Spectroscopic Techniques for Structural Elucidation

Spectroscopic analysis provides a powerful, non-destructive means to probe the molecular structure, bonding, and electronic nature of 3-Aminobiphenyl-2-carboxylic acid. Each technique offers a unique window into the molecule's properties, from the connectivity of its atoms to the nature of its chemical bonds and electronic transitions.

Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for determining the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR would provide definitive evidence for its structure.

In ¹H NMR spectroscopy, the proton of the carboxylic acid group (-COOH) is expected to be significantly deshielded due to the electronegativity of the adjacent oxygen atoms and potential intramolecular hydrogen bonding with the ortho-amino group. This would result in a signal appearing far downfield, typically in the 10-13 ppm range. The protons of the amino group (-NH₂) would likely appear as a broad signal, with a chemical shift influenced by solvent and concentration. The seven aromatic protons on the biphenyl (B1667301) ring system would resonate in the typical aromatic region (approximately 6.5-8.0 ppm), exhibiting a complex pattern of splitting due to spin-spin coupling between adjacent and, in some cases, more distant protons.

In ¹³C NMR spectroscopy, the carbonyl carbon of the carboxylic acid is the most deshielded, with a characteristic chemical shift expected between 165 and 185 ppm. The twelve aromatic carbons would produce a series of signals in the 110-150 ppm range. The specific shifts would be influenced by the attached substituents; for example, the carbon attached to the amino group would be shielded, while the carbon bonded to the carboxylic acid group would be deshielded.

Table 1: Expected NMR Chemical Shift Ranges for this compound

| Atom Type | Expected ¹H Chemical Shift (δ, ppm) | Expected ¹³C Chemical Shift (δ, ppm) |

| Carboxylic Acid (-COOH) | 10.0 - 13.0 | 165.0 - 185.0 |

| Aromatic (Ar-H) | 6.5 - 8.0 | 110.0 - 150.0 |

| Amine (-NH₂) | Variable, broad | N/A |

Vibrational spectroscopy, encompassing both FTIR and Raman techniques, is used to identify the functional groups within a molecule by probing their characteristic vibrational frequencies.

The FTIR spectrum of this compound is expected to be dominated by features from the carboxylic acid group. Due to strong intermolecular hydrogen bonding, which leads to the formation of a dimer, the O-H stretching vibration appears as a very broad and intense absorption band in the 2500–3300 cm⁻¹ region. This band typically overlaps with the sharper C-H stretching vibrations of the aromatic rings. The carbonyl (C=O) stretch of the dimer is a strong, sharp peak typically found around 1710 cm⁻¹. The N-H stretching vibrations of the primary amine group are expected as two bands in the 3300-3500 cm⁻¹ region. Other key peaks include C-O stretching and O-H bending for the carboxylic acid, N-H bending for the amine, and C=C stretching for the aromatic rings between 1450 and 1600 cm⁻¹.

FT-Raman spectroscopy provides complementary information. While the O-H stretch is typically weak in the Raman spectrum, the C=O stretch gives a strong signal. Raman is particularly sensitive to the vibrations of the non-polar aromatic backbone, making the C=C ring stretching and breathing modes prominent.

Table 2: Expected Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected FTIR Frequency (cm⁻¹) | Expected Raman Intensity |

| Carboxylic Acid | O-H stretch (H-bonded) | 3300 - 2500 (very broad, strong) | Weak |

| Amine | N-H stretch | 3500 - 3300 (medium, sharp) | Medium |

| Aromatic | C-H stretch | 3100 - 3000 (sharp) | Strong |

| Carboxylic Acid | C=O stretch | ~1710 (strong, sharp) | Strong |

| Aromatic Rings | C=C stretch | 1600 - 1450 (variable) | Strong |

| Amine | N-H bend | ~1600 (medium) | Medium |

| Carboxylic Acid | C-O stretch | 1320 - 1210 (strong) | Medium |

UV-Vis spectroscopy provides insights into the electronic structure of a molecule by measuring the absorption of light that excites electrons to higher energy orbitals. The spectrum of this compound is expected to show absorptions arising from π → π* transitions within the aromatic biphenyl system.

Significantly, molecules containing both an electron-donating group (like -NH₂) and an electron-accepting group (like -COOH) on a conjugated system can exhibit Intramolecular Charge Transfer (ICT). Upon absorption of light, electron density can shift from the amino group to the carboxylic group. This ICT phenomenon typically gives rise to a new, broad absorption band at a longer wavelength than the standard π → π* transitions of the parent chromophore. The position and intensity of this ICT band are often sensitive to the polarity of the solvent.

Mass spectrometry (MS) is a destructive analytical technique that provides information about the molecular weight and structural features of a molecule by ionizing it and analyzing the mass-to-charge ratio (m/z) of the resulting ions and their fragments.

For this compound (molecular weight: 213.23 g/mol ), the mass spectrum would show a molecular ion peak (M⁺) at m/z 213. Due to the stability of the aromatic system, this peak is expected to be prominent. Characteristic fragmentation patterns for carboxylic acids would be observed. A common fragmentation is the loss of a hydroxyl radical (-OH), leading to a significant peak at [M-17]⁺ or m/z 196. Another key fragmentation is the loss of the entire carboxyl group (-COOH) as a radical, resulting in a peak at [M-45]⁺ or m/z 168.

Table 3: Expected Key Fragments in the Mass Spectrum of this compound

| Ion | Proposed Fragmentation | Expected m/z |

| [M]⁺ | Molecular Ion | 213 |

| [M-17]⁺ | Loss of ·OH from carboxyl group | 196 |

| [M-45]⁺ | Loss of ·COOH group | 168 |

Advanced Computational Chemistry for Molecular and Mechanistic Insights

Computational chemistry serves as a powerful complement to experimental spectroscopy, providing a theoretical framework to predict and interpret molecular properties.

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of molecules. For this compound, DFT calculations, often employing a functional like B3LYP with a basis set such as 6-311++G(d,p), are invaluable.

A primary application is geometry optimization, which calculates the lowest energy conformation of the molecule. This is particularly important for this compound, as it can reveal the preferred dihedral angle between the two phenyl rings and the existence and geometry of an intramolecular hydrogen bond between the carboxylic acid proton and the lone pair of the amino nitrogen.

Furthermore, DFT can be used to perform vibrational frequency calculations. The computed vibrational frequencies and their corresponding intensities for both infrared and Raman spectra can be compared directly with experimental data. This comparison is crucial for making unambiguous assignments of the observed spectral bands to specific molecular motions, confirming the functional group analysis and providing a deeper understanding of the molecule's vibrational dynamics.

Electronic Structure Analysis: Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Energies

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are fundamental in understanding the electronic properties and reactivity of a molecule. The energy of the HOMO is related to the electron-donating ability of a molecule, while the LUMO energy indicates its electron-accepting ability. The energy gap between the HOMO and LUMO is a critical parameter for determining molecular stability and reactivity.

Table 1: Illustrative Frontier Orbital Energies for a Biphenyl Carboxylic Acid Derivative (Example Data) This table presents hypothetical data for illustrative purposes, as specific data for this compound is not available in the provided search results.

| Orbital | Energy (eV) |

| HOMO | -6.2 |

| LUMO | -1.8 |

| Energy Gap | 4.4 |

Molecular Electrostatic Potential (MESP) Mapping

Molecular Electrostatic Potential (MESP) mapping is a valuable computational tool used to visualize the charge distribution of a molecule and to predict its reactive sites for electrophilic and nucleophilic attack. The MESP map displays regions of negative potential (in red), which are rich in electrons and susceptible to electrophilic attack, and regions of positive potential (in blue), which are electron-poor and prone to nucleophilic attack.

For this compound, the MESP map would likely show negative potential around the oxygen atoms of the carboxylic acid group and the nitrogen atom of the amino group, indicating these as sites for electrophilic interaction. The hydrogen atoms of the amino and carboxylic acid groups would exhibit positive potential. This information is crucial for understanding intermolecular interactions, such as hydrogen bonding, which play a significant role in the crystal structure and biological activity of the molecule. A comprehensive DFT study on a similar heterocyclic carboxylic acid, 3-(2-furyl)-1H-pyrazole-5-carboxylic acid, utilized MESP analysis to confirm structural properties and identify reactive sites. nih.gov

Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions and Stability

Table 2: Illustrative NBO Analysis of a Substituted Biphenyl (Example Data) This table presents hypothetical data for illustrative purposes, as specific data for this compound is not available in the provided search results.

| Donor NBO | Acceptor NBO | Stabilization Energy E(2) (kcal/mol) |

| LP(1) N | π(C-C) | 5.2 |

| π(C=C) | π(C=C) | 20.5 |

Molecular Docking Simulations for Ligand-Target Recognition and Binding Predictions

Molecular docking is a computational technique used to predict the preferred orientation of a molecule (ligand) when bound to a specific target, such as a protein or enzyme. ajgreenchem.com This method is instrumental in drug discovery for identifying potential drug candidates and understanding their mechanism of action at a molecular level. ajgreenchem.com

For this compound, molecular docking simulations could be performed to evaluate its binding affinity and interaction with various biological targets. For example, studies on other biphenyl carboxylic acid derivatives have shown their potential as anticancer agents by docking them into the active site of estrogen receptor alpha. ajgreenchem.com Similarly, docking studies on analogues of fascaplysin, which include a biphenyl-4-carboxylic acid moiety, have revealed their ability to inhibit Cdk4 and tubulin polymerization. nih.govacs.org The results of such simulations, typically reported as a binding energy or docking score, can help in prioritizing compounds for further experimental testing. frontiersin.org

Table 3: Illustrative Molecular Docking Results for a Biphenyl Carboxylic Acid Derivative (Example Data) This table presents hypothetical data for illustrative purposes, as specific data for this compound is not available in the provided search results.

| Target Protein | Binding Energy (kcal/mol) | Key Interacting Residues |

| Estrogen Receptor Alpha | -8.5 | ARG-394, GLU-353 |

| Cdk4 | -7.9 | VAL-96, LYS-35 |

Computational Mechanistic Studies of Reaction Pathways and Transition States

Computational chemistry provides powerful tools to investigate the mechanisms of chemical reactions, including the identification of transition states and the calculation of reaction barriers. This is particularly useful for understanding and optimizing synthetic routes.

The synthesis of this compound can be achieved through reactions such as the Ullmann condensation or Suzuki-Miyaura coupling. ajgreenchem.comwikipedia.org The Ullmann reaction, a copper-catalyzed coupling, is a classic method for forming carbon-nitrogen and carbon-oxygen bonds. nih.gov Computational studies can elucidate the detailed mechanism of these reactions, which can be complex and involve various intermediates. nih.govwikipedia.orgorganic-chemistry.org For example, DFT calculations have been used to explore different proposed mechanisms for the Ullmann reaction, including oxidative addition/reductive elimination pathways. By modeling the reaction pathway and calculating the energy of intermediates and transition states, the most favorable reaction mechanism can be determined, providing valuable insights for optimizing reaction conditions.

Research on Derivatives and Scaffold Based Applications of 3 Aminobiphenyl 2 Carboxylic Acid

Design and Functionalization of 3-Aminobiphenyl-2-carboxylic Acid Derivatives

The strategic design and functionalization of this compound are central to unlocking its potential. By modifying its core structure, researchers can fine-tune its chemical and physical properties for specific applications.

The chemical and electronic properties of this compound derivatives can be systematically altered by the introduction of various substituents. These effects are primarily transmitted through inductive and resonance effects. Inductive effects are electrostatic influences transmitted through sigma bonds, while resonance effects involve the delocalization of pi-electrons across the conjugated system of the biphenyl (B1667301) rings.

The acidity of the carboxylic acid group, for instance, is highly sensitive to substituents. Electron-withdrawing groups (EWGs), such as nitro (-NO2) or halogen (-Cl, -F) groups, increase the acidity of the carboxylic acid by stabilizing the resulting carboxylate anion through inductive effects. Conversely, electron-donating groups (EDGs), like methyl (-CH3) or methoxy (B1213986) (-OCH3), decrease acidity by destabilizing the anion.

Similarly, the electronic properties, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, are influenced by substituents. These properties are critical for applications in organic electronics. The introduction of EWGs generally lowers both HOMO and LUMO energies, while EDGs tend to raise them. This tuning of the electronic band gap is essential for designing materials with specific light absorption or emission characteristics.

Table 1: Predicted Substituent Effects on Properties of this compound Derivatives

| Substituent Type | Example Groups | Effect on Acidity of -COOH Group | Predicted Effect on Electronic Band Gap |

|---|---|---|---|

| Electron-Withdrawing (EWG) | -NO₂, -CN, -CF₃, -Cl | Increase | Decrease |

| Electron-Donating (EDG) | -CH₃, -OCH₃, -N(CH₃)₂ | Decrease | Increase |

This table provides a generalized prediction of substituent effects based on established chemical principles.

Chirality plays a crucial role in the biological activity of many pharmaceutical compounds. The development of chiral derivatives of this compound involves controlling the stereochemistry, particularly when substituents create chiral centers or axial chirality, which is common in substituted biphenyl systems.

Achieving stereochemical control is a significant synthetic challenge. Methods to obtain specific enantiomers or diastereomers include:

Asymmetric Synthesis: Employing chiral catalysts or auxiliaries to guide the reaction towards the formation of a specific stereoisomer.

Chiral Resolution: Separating a racemic mixture of enantiomers, for example, by forming diastereomeric salts with a chiral resolving agent like (R)-(+)-(18-crown-6)-2,3,11,12-tetracarboxylic acid.

Chiral Pool Synthesis: Using enantiomerically pure starting materials to build the desired chiral molecule.

The development of stereoselective synthetic routes is critical for creating beta-peptides and other complex molecules where a defined three-dimensional structure is essential for function. For biphenyl derivatives, controlling axial chirality is key to influencing how the molecule interacts with biological targets.

This compound as a Versatile Synthetic Scaffold

The structure of this compound, with its reactive amino and carboxylic acid groups and modifiable biphenyl core, makes it an excellent scaffold for building more complex molecules for a range of applications.

A prominent application of a derivative of this scaffold is in the synthesis of Eltrombopag, a thrombopoietin receptor agonist used to treat thrombocytopenia. The key intermediate, 3'-amino-2'-hydroxybiphenyl-3-carboxylic acid, is structurally very similar to the title compound. Its synthesis often starts from precursors like o-bromophenol or 2-bromo-6-nitrophenol (B84729).

A common synthetic route involves a Suzuki coupling reaction between a functionalized bromo-phenol derivative and 3-carboxyphenylboronic acid, catalyzed by a palladium catalyst. This is typically followed by the reduction of a nitro group to form the required amino group.

Table 2: Example Synthetic Steps for an Eltrombopag Intermediate

| Step | Starting Material | Key Reagents | Product | Purpose | Reference |

|---|---|---|---|---|---|

| 1 | o-Bromophenol | Nitrating agent | 2-Bromo-6-nitrophenol | Introduction of a nitro group | |

| 2 | 2-Bromo-6-nitrophenol | 3-Carboxyphenylboronic acid, Palladium catalyst | 3'-Nitro-2'-hydroxybiphenyl-3-carboxylic acid | Formation of the biphenyl core via Suzuki coupling |

This multi-step synthesis highlights the utility of the biphenyl carboxylic acid framework in constructing complex, high-value pharmaceutical agents.

The this compound scaffold is an ideal starting point for combinatorial chemistry and the creation of diverse chemical libraries. These libraries, containing thousands or even millions of related compounds, are essential for high-throughput screening to discover new drug leads.

The two reactive functional groups—the amine and the carboxylic acid—can be independently reacted with a wide variety of building blocks to generate a large array of derivatives. For example:

The amino group can form amides, sulfonamides, or be used in reductive amination.

The carboxylic acid group can be converted into esters, amides, or other acid derivatives.

The biphenyl rings can undergo further substitution, such as halogenation or nitration, to introduce additional diversity.

Techniques like the "one-bead-one-compound" (OBOC) method allow for the efficient synthesis and screening of large peptide or small molecule libraries built upon scaffolds like this. The structural rigidity and functionalizability of the this compound core allow for the systematic exploration of chemical space to identify molecules with desired biological activity.

The conjugated pi-system of the biphenyl core in this compound makes its derivatives promising candidates for applications in materials science, particularly in organic electronics and photonics. Materials for these applications require specific electronic properties, such as tunable energy levels (HOMO/LUMO) and efficient charge transport.

By functionalizing the scaffold, these properties can be precisely engineered:

Organic Light-Emitting Diodes (OLEDs): Derivatives can be designed to act as charge-transporting layers or as host materials for phosphorescent emitters.

Organic Photovoltaics (OPVs): The scaffold can be incorporated into donor or acceptor molecules in the active layer of organic solar cells.

Sensors and Switches: Attaching photochromic or electrochromic units to the scaffold could lead to materials that change their optical properties in response to external stimuli.

The ability to attach different functional groups allows for the tuning of properties like solubility, film-forming ability, and solid-state packing, which are all critical for device performance. The synthesis of derivatives like 3,3',5-trihydroxybiphenyl-2-carboxylic acid demonstrates the scaffold's capacity to be built into more complex functional systems.

Biological Activities and Mechanistic Investigations of 3 Aminobiphenyl 2 Carboxylic Acid and Its Analogs

Enzymatic Interactions and Modulation Mechanisms

The interaction of 3-Aminobiphenyl-2-carboxylic acid and its structural analogs with various enzyme systems is a critical area of investigation, revealing mechanisms of inhibition, activation, and metabolic transformation.

Inhibition and Activation Studies with Specific Enzymes (e.g., FTO, AKR1C3, Catalase)

FTO (Fat mass and obesity-associated protein): While the broader class of N6-methyladenosine (m6A) demethylase inhibitors is of significant therapeutic interest, direct inhibitory studies on this compound against FTO are not extensively documented in current literature. However, research into analogous structures provides context. For instance, derivatives of 3-arylaminothiophenic-2-carboxylic acid have been identified as a new class of FTO inhibitors with potential antileukemia activity. nih.govnih.gov These studies, which modify the biphenyl (B1667301) core, underscore the importance of the general scaffold in designing FTO inhibitors, though specific data for this compound remains to be elucidated. nih.govnih.gov

AKR1C3 (Aldo-Keto Reductase 1C3): The most significant body of research for this class of compounds lies in their interaction with AKR1C3, an enzyme implicated in castrate-resistant prostate cancer (CRPC) through its role in androgen biosynthesis. nih.gov Analogs of this compound, particularly N-phenylanthranilic acids, are potent inhibitors of AKR1C3. nih.govnih.gov

Crucially, the position of the carboxylic acid group on the biphenyl structure is a key determinant of selectivity. Studies comparing analogs have shown that moving the carboxylic acid group from the ortho- (as in 2-(phenylamino)benzoic acid) to the meta- position (as in 3-(phenylamino)benzoic acid) results in a dramatic increase in selectivity for AKR1C3 over the closely related and functionally distinct AKR1C2 isoform. nih.govnih.gov For example, the unsubstituted 3-(phenylamino)benzoic acid showed a 50-fold increase in selectivity for AKR1C3 compared to its ortho-substituted counterpart. nih.gov This highlights the specific and potent inhibitory potential of the 3-aminobiphenyl (B1205854) scaffold against this key enzyme.

Catalase: There is currently a lack of specific published research detailing the direct inhibitory or activation effects of 3-Aminobhenyl-2-carboxylic acid on the enzyme catalase.

Modulation of Receptor Functionality

Direct evidence for the modulation of receptor functionality by this compound is limited in the available scientific literature. While some analogs are used as intermediates in the synthesis of receptor-active molecules, such as the thrombopoietin (Tpo) receptor agonist Eltrombopag, this does not indicate direct activity of the parent compound itself. researchgate.net The hydrazine (B178648) cleavage of Eltrombopag can yield 3'-Amino-2'-hydroxy-[1,1'-biphenyl]-3-carboxylic acid, a closely related analog. researchgate.net However, comprehensive studies on the direct binding and modulation of specific receptors by this compound are not prevalent.

Metabolic Transformations by Cytochrome P450 and UDP-Glucuronosyltransferase Enzymes

The biotransformation of this compound is expected to proceed via phase I and phase II metabolic pathways, primarily involving Cytochrome P450 (CYP) and UDP-Glucuronosyltransferase (UGT) enzymes.

Cytochrome P450 (CYP): While direct metabolic studies on this compound are not specified, research on the closely related compound 3-aminobiphenyl (3-ABP) provides strong predictive insights. In vitro studies using rat liver microsomes demonstrated that 3-ABP undergoes significant phase I metabolism, primarily through hydroxylation at the 2'- and 4'-positions, with minor hydroxylation at the 6'-position. It is also metabolized to its corresponding hydroxylamine (B1172632) and nitroso compounds. Given this, it is highly probable that this compound is similarly hydroxylated on the phenyl rings by CYP enzymes, likely isoforms from the CYP1, CYP2, and CYP3 families which are responsible for the metabolism of a vast array of xenobiotics.

UDP-Glucuronosyltransferase (UGT): Following phase I hydroxylation, or acting directly on the parent molecule, UGT enzymes play a crucial role in phase II conjugation. Xenobiotics containing a carboxylic acid moiety are known to undergo glucuronidation to form acyl-glucuronides, a major metabolic pathway in humans. nih.gov UGT2B7 is often the primary isoform involved in the glucuronidation of carboxylic acid compounds, with UGT1A3 and UGT1A9 also showing activity. nih.gov Therefore, this compound is a likely substrate for these UGTs, leading to the formation of an acyl-glucuronide. Furthermore, the hydroxylated metabolites produced by CYP enzymes would serve as substrates for UGTs, resulting in the formation of ether glucuronides, which increases water solubility and facilitates excretion. nih.gov

Structure-Activity Relationship (SAR) Studies for Biological Functionality

SAR studies are pivotal in understanding how the chemical structure of this compound and its analogs dictates their biological effects.

Elucidation of Key Pharmacophoric Elements

The research on AKR1C3 inhibitors has been instrumental in defining the key pharmacophoric elements of the aminobiphenyl carboxylic acid scaffold. For potent and selective AKR1C3 inhibition, the following features have been identified: nih.govnih.gov

A-Ring Carboxylic Acid: The presence of the carboxylic acid is critical for anchoring the molecule within the enzyme's active site.

Meta-Positioning: A meta-arrangement of the carboxylic acid and the secondary amine on the A-ring is a crucial element for conferring high selectivity for AKR1C3 over AKR1C2. nih.govnih.gov

B-Ring Substituents: The potency of inhibition is significantly influenced by substituents on the second phenyl ring (B-ring). Electron-withdrawing groups at the para-position of the B-ring generally enhance inhibitory activity against AKR1C3. nih.gov

Correlation of Structural Modifications with Biological Efficacy and Selectivity

The correlation between specific structural changes and biological outcomes is most clearly demonstrated in the context of AKR1C3 inhibition. The modification of the position of the carboxylic acid on the A-ring provides a compelling example of how a subtle structural change can drastically alter biological selectivity.

Using flufenamic acid (which has an ortho-carboxylic acid) as a lead compound, researchers found that moving the carboxyl group to the meta position to create 3-(phenylamino)benzoic acid analogs led to a substantial loss of potency against AKR1C2, while largely retaining potency against AKR1C3. nih.gov This shift dramatically improved the selectivity index.

Table 1: Impact of Carboxylic Acid Position on AKR1C Inhibition and Selectivity IC50 values represent the concentration of the compound required to inhibit 50% of the enzyme's activity. A higher IC50 indicates lower potency. Selectivity Index is calculated as IC50 (AKR1C2) / IC50 (AKR1C3).

| Compound | A-Ring Carboxylic Acid Position | B-Ring Substitution | AKR1C3 IC50 (μM) | AKR1C2 IC50 (μM) | Selectivity Index (AKR1C2/AKR1C3) | Reference |

|---|---|---|---|---|---|---|

| Flufenamic Acid | ortho | 3-CF3 | 0.2 | 0.2 | 1 | nih.gov |

| Analog 4a | meta | None | 1.2 | >50 | >42 | nih.gov |

| Analog 4f | meta | 4-CF3 | 0.08 | 20 | 250 | nih.gov |

As shown in the table, shifting the carboxylic acid from ortho to meta (comparing Flufenamic Acid to Analog 4a) increased the selectivity over 42-fold. nih.gov Further modification by adding a strong electron-withdrawing group (CF3) to the B-ring (Analog 4f) enhanced the potency against AKR1C3 (IC50 of 0.08 µM) and further boosted the selectivity to 250-fold over AKR1C2. nih.gov These findings clearly establish a strong correlation between specific structural features and the resulting biological efficacy and selectivity.

Interactions with Biological Macromolecules

The biological activity of this compound and its analogs is intrinsically linked to their interactions with biological macromolecules. These interactions, particularly with proteins and nucleic acids, are critical in understanding their mechanisms of action and potential biological consequences.

Protein Binding Studies and Ligand Specificity

While specific protein binding studies for this compound are not extensively detailed in the available literature, research on structurally related compounds, such as aryl carboxylic acid derivatives and anthranilic acid analogs, provides significant insights into the potential binding behavior.

Studies on a series of aryl carboxylic acid derivatives show they primarily bind to the benzodiazepine (B76468) site on Human Serum Albumin (HSA). nih.gov The strength of this binding, with association constants typically in the range of 10⁵ to 10⁶ M⁻¹, is closely related to specific chemical features. nih.gov Research indicates that binding is generally enhanced by increasing the length of a carbon chain substituent that has a terminal carboxyl group and by the presence of halogen substitutions on the aromatic rings. nih.gov Conversely, the introduction of hydrophilic groups, such as hydroxyl or ketone groups, along the carbon chain tends to decrease the binding affinity. nih.gov

Furthermore, investigations into anthranilic acid analogs, which share the aminobenzoic acid scaffold with this compound, have revealed a correlation between the acidity (pKa) of the carboxylic acid group and the extent of binding to HSA. nih.gov This suggests that the electronic properties of the molecule play a crucial role in the protein-ligand interaction. For thiamine-binding proteins, chemical modification studies have indicated that carboxyl groups are essential for the binding capacity, likely participating in an ionic interaction with the ligand. nih.gov

These findings suggest that the binding of this compound to proteins like albumin is likely influenced by the interplay of its lipophilicity, the electronic character of its substituents, and the pKa of its carboxylic acid moiety.

Table 1: Structure-Activity Relationships in Protein Binding of Aryl Carboxylic Acid Derivatives to Human Serum Albumin (HSA)

This table summarizes general findings from related compounds and is not specific to this compound.

| Structural Feature | Effect on HSA Binding Affinity | Reference |

|---|---|---|

| Lengthening of carbon chain substituent | Enhances binding | nih.gov |

| Halogen substitution on aromatic rings | Enhances binding | nih.gov |

| Hydrophilic substitutions (e.g., hydroxyl, ketone) | Decreases binding | nih.gov |

| Carboxylic acid acidity (pKa) | Correlates with binding constant (Kd) | nih.gov |

Mechanisms of Nucleic Acid Adduct Formation by Related Biphenyl Amines

The formation of covalent adducts with nucleic acids is a key mechanism of genotoxicity for many aromatic amines. Extensive research on 4-aminobiphenyl (B23562) (4-ABP), a structurally related and well-characterized human carcinogen, provides a model for understanding these processes. oup.comwikipedia.org

The general mechanism involves metabolic activation, primarily in the liver. wikipedia.org The initial step is the N-oxidation of 4-ABP to N-hydroxy-4-aminobiphenyl, a reaction catalyzed predominantly by the cytochrome P450 enzyme, CYP1A2. oup.comwikipedia.org This N-hydroxy metabolite is a key precursor to the formation of DNA adducts. oup.com It can be further metabolized or transported to other tissues, such as the urinary bladder. wikipedia.org

In the bladder, the N-glucuronide conjugate of the N-hydroxy metabolite, which is excreted from the liver, can accumulate. wikipedia.org Under the acidic conditions of urine, this conjugate can be hydrolyzed, releasing the reactive N-hydroxy aryl amine. wikipedia.org This intermediate can then enter the bladder epithelium and undergo further activation through O-acetylation or peroxidation to form highly reactive aryl nitrenium ions, which readily bind to DNA. wikipedia.org

The principal and most studied DNA adduct formed by 4-ABP is N-(deoxyguanosin-8-yl)-4-aminobiphenyl (dG-C8-4-ABP). nih.govnih.govacs.org This adduct is formed by the covalent binding of the aromatic amine metabolite to the C8 position of guanine (B1146940) bases in DNA. nih.govnih.gov The formation and persistence of such adducts can lead to mutations during DNA replication, representing an initiation step in chemical carcinogenesis.

Studies using cultured human hepatocytes have quantified the formation of these adducts. When exposed to various aromatic amines, the primary adducts detected were N-(deoxyguanosin-8-yl) derivatives. nih.govnih.gov The levels of adduct formation vary between different compounds, with 4-ABP showing significant DNA binding. nih.govnih.gov The kinetics of adduct formation also differ; for instance, dG-C8-4-ABP adducts continued to increase over a 24-hour incubation period in human hepatocytes, which may reflect a slower rate of metabolic activation compared to other heterocyclic aromatic amines. nih.govacs.org

Table 2: DNA Adduct Formation of 4-Aminobiphenyl (4-ABP) and other Aromatic Amines in Human Hepatocytes after 24-hour Incubation

Data represents adduct levels from a study investigating various carcinogenic amines.

| Compound | Principal Adduct | Adduct Level (adducts per 107 DNA bases) | Reference |

|---|---|---|---|

| AαC | dG-C8-AαC | 140 | nih.govnih.gov |

| 4-ABP | dG-C8-4-ABP | 28 | nih.govnih.gov |

| PhIP | dG-C8-PhIP | 11 | nih.govnih.gov |

| MeIQx | dG-C8-MeIQx | 5.5 | nih.govnih.gov |

| IQ | dG-C8-IQ | 3.4 | nih.govnih.gov |

Q & A

Q. How can cross-disciplinary data (e.g., toxicology vs. pharmacology) be integrated for risk-benefit analysis?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.